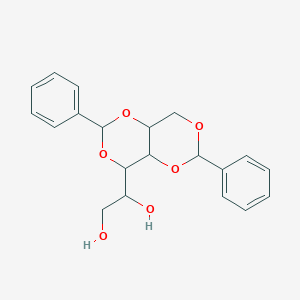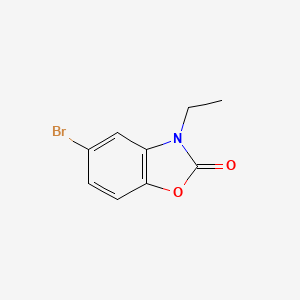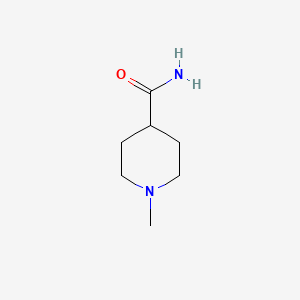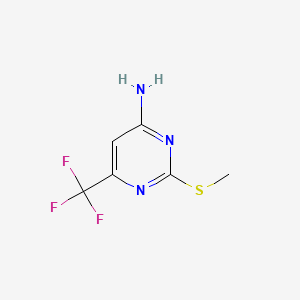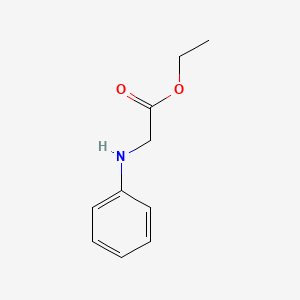
N-Phenylglycine ethyl ester
Übersicht
Beschreibung
N-Phenylglycine ethyl ester (NPGEE) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of glycine and is widely used in the synthesis of various compounds and in the development of drugs. NPGEE is also used in several biochemical and physiological studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
N-Phenylglycine ethyl ester has been utilized as an effective auxiliary for the stereoselective synthesis of aliphatic α,α-difluoro-β3-amino esters. This process involves a Reformatsky reaction under sonication conditions, leading to the products in good to high yield and high diastereomeric ratios, thus offering a novel route to this class of compounds (March, Johnston & Duggan, 2012).
The compound has been studied for its kinetics and mechanisms in gas-phase elimination reactions. This research has contributed significantly to understanding the temperature and pressure-dependent behavior of this compound in homogeneous, unimolecular reactions (Dominguez, Tosta & Chuchani, 2003).
In organometallic chemistry, it reacts with palladium(II) acetate forming various complexes. This includes the formation of cyclopalladated species, providing insights into coordination chemistry and the bonding nature of such compounds (Ryabov, Polyakov & Yatsimirsky, 1984).
Organic Synthesis
This compound is used in the resolution of esters of phenylglycine with (+)-tartaric acid, contributing to the field of asymmetric synthesis and chiral resolution of compounds (Clark, Phillipps, Steer, Cooksey & Stephenson, 1976).
It has been applied in a straightforward three-component synthesis of alpha-amino esters containing a phenylalanine or a phenylglycine scaffold. This method is characterized by its simplicity and efficiency in producing a range of alpha-amino esters (Haurena, Le Gall, Sengmany, Martens & Troupel, 2010).
Applications in Medicinal Chemistry
It has been used in the enantioselective synthesis of key intermediates for hepatitis C virus inhibitors, demonstrating its utility in the development of antiviral drugs (Belyk, Xiang, Bulger, Leonard, Balsells & Yin, 2010).
This compound is also integral in enzymatic resolutions of racemic mixtures in organic solvents, which is significant for the production of enantiomerically pure compounds in pharmaceuticals (Orsini, Pelizzoni & Ghioni, 1995).
Wirkmechanismus
Target of Action
N-Phenylglycine ethyl ester is a chemical compound
Mode of Action
It is known that the compound can be used as an intermediate in organic synthesis , but the specific interactions with its targets and the resulting changes are not well-understood
Biochemical Pathways
It is known that this compound can be used as an intermediate in organic synthesis , suggesting that it may participate in various biochemical reactions.
Result of Action
Eigenschaften
IUPAC Name |
ethyl 2-anilinoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSGRWDEDYJNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062264 | |
| Record name | Glycine, N-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-92-4 | |
| Record name | N-Phenylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylglycine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-phenylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLGLYCINE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XL9T8BK0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable synthetic application of N-Phenylglycine ethyl ester?
A1: this compound serves as a valuable precursor in the synthesis of dibenzo[b,g][1,5]naphthyridine-6,12(5H,11H)dione, also known as epindolidione []. This synthesis involves a multi-step process:
Q2: How does this compound behave at high temperatures?
A2: Studies reveal that this compound undergoes gas-phase elimination at elevated temperatures (290.4–420.3°C) []. This unimolecular reaction follows first-order kinetics and primarily yields N-methylaniline with a minor amount of aniline as a byproduct. This decomposition occurs at a slower rate compared to its parent compound, N-Phenylglycine.
Q3: Has this compound been explored for any biological activity?
A3: While not directly studied, a derivative of this compound, namely N-[p-(2-methoxycarbonyl-4-amidinophenoxycarbonyl)benzoyl]-N-phenylglycine ethyl ester acetate, has demonstrated inhibitory activity against Df-protease []. Df-protease, a protease found in house dust mites (Dermatophagoides farinae), is implicated in allergic responses. This inhibition suggests potential applications in mitigating mite-induced allergic reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
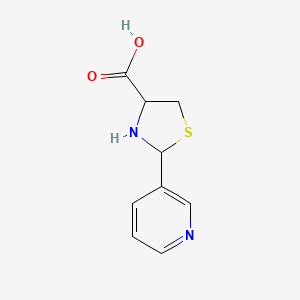
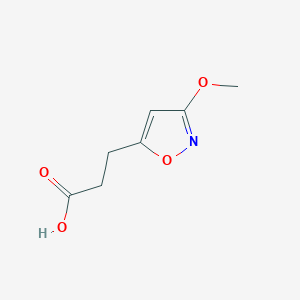
![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1362576.png)
![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)
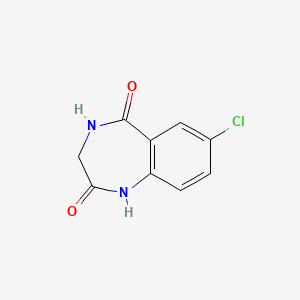
![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)
